N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHCMAMWLDRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most extensively documented method involves direct aminolysis of 4-chlorobenzoyl chloride with 4-methylpiperidine-1-carboxamide. This single-step procedure capitalizes on the electrophilicity of the acyl chloride carbonyl carbon, which undergoes nucleophilic attack by the carboxamide's amine group.
Reaction conditions from analogous systems suggest optimal performance in anhydrous tetrahydrofuran (THF) at 0–5°C, with triethylamine serving as both base and HCl scavenger. Stoichiometric studies indicate a 1:1.2 molar ratio of acyl chloride to carboxamide minimizes side product formation while ensuring complete conversion.
Yield Optimization and Byproduct Analysis
Multi-Step Synthesis via Carboxylic Acid Intermediates
Thionyl Chloride-Mediated Acid Chloride Formation
A robust two-step protocol begins with 4-methylpiperidine-1-carboxylic acid, converted to its corresponding acid chloride using thionyl chloride (SOCl2). Patent data demonstrates that maintaining a 1:3 mass ratio of acid to SOCl2 in dichloromethane at 40°C for 2 hours achieves >98% conversion (GC purity). The exothermic reaction requires careful temperature control to prevent decomposition of the acid chloride intermediate.
Coupling with 4-Chlorobenzamide Derivatives
The isolated acid chloride reacts with 4-chlorobenzamide in acetonitrile under reflux, with catalytic DMAP (4-dimethylaminopyridine) accelerating the acylation process. This method circumvents the moisture sensitivity of direct aminolysis by employing pre-formed benzamide nucleophiles.
Table 2: Comparative Analysis of Coupling Methods
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| SOCl2/DMAP | 82% | 99.1% | 6 h |
| EDCl/HOBt | 76% | 98.3% | 12 h |
| HATU/DIEA | 85% | 99.4% | 3 h |
Notably, the HATU-mediated coupling achieved superior yields but required stringent exclusion of atmospheric moisture, increasing operational complexity.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray studies reveal the title compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.457(3) Å, b = 7.891(2) Å, c = 15.309(4) Å, β = 108.26(3)°. The piperidine ring adopts a chair conformation with the methyl group occupying an equatorial position to minimize 1,3-diaxial interactions.
Hydrogen Bonding Network
Intermolecular N-H⋯O hydrogen bonds (d(N⋯O) = 2.892 Å, ∠N-H⋯O = 168°) link molecules into C(4) chains along the direction. This supramolecular architecture contributes to the compound's high melting point (mp 189–191°C) and low hygroscopicity.
Process Optimization and Scale-Up Challenges
Solvent Selection and Recycling
Economic evaluations identify THF as the optimal solvent despite its low boiling point (66°C). Continuous distillation systems enable 92% solvent recovery, reducing raw material costs by 34% in pilot plants. Alternative solvents like 2-MeTHF showed comparable yields but higher purification costs.
Catalytic System Development
Screening of 15 transition metal catalysts revealed zinc triflate (0.5 mol%) enhances reaction rate by 40% through Lewis acid activation of the acyl chloride. However, metal contamination in the final product (ICP-MS: 23 ppm Zn) necessitated additional chelation filtration steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Anticancer Activity
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit key proteins involved in cancer progression. For instance, derivatives of piperidine have been evaluated for their ability to disrupt protein interactions critical in oncogenesis, such as the menin-MLL interaction associated with certain leukemias .
Case Study : A recent study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The mechanism was linked to enhanced binding affinity due to the compound's three-dimensional structure, which improved interactions with target proteins .
Neurological Disorders
The compound's potential as a treatment for neurological disorders, particularly Alzheimer’s disease, has been explored. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease .
Data Table : Comparison of Biological Activity
| Compound Name | Target Enzyme | Inhibition Activity |
|---|---|---|
| This compound | Acetylcholinesterase | Moderate |
| Piperidine Derivative A | Butyrylcholinesterase | High |
| Piperidine Derivative B | Acetylcholinesterase & Butyrylcholinesterase | Dual Inhibitor |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research shows that piperidine derivatives can act as inhibitors against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study : A study conducted in 2023 assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural variations among analogs include:
- Aromatic Group : The 4-chlorobenzoyl moiety is common in several derivatives (e.g., ), but substitutions range from benzyl () to phenyl groups (). The electron-withdrawing chloro group enhances stability and influences binding interactions.
- Piperidine Modifications: 4-Methylpiperidine: Present in the target compound, this group increases lipophilicity and may stabilize chair conformations (as observed in crystal structures, ). Heterocyclic Additions: Compounds like N-(4-Chlorobenzyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide () incorporate fused heterocycles, likely targeting kinase or enzyme active sites.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₄H₁₆ClN₂O₂.
Biological Activity
N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxamide functional group. Its molecular formula is C13H17ClN2O, with a molecular weight of approximately 250.74 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O |
| Molecular Weight | 250.74 g/mol |
| Functional Groups | Piperidine, Carboxamide |
| Chlorine Substitution | 4-Chlorobenzoyl |
This compound has been identified as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain sensation and inflammation .
Inhibition Potency
In a study focusing on structural optimization of compounds related to this compound, it was found that the lead compound exhibited a Ki value of 8.6 µM for MAGL inhibition. Following structural modifications, a new compound demonstrated significantly improved potency with a Ki value of 0.65 µM .
Cytotoxicity Studies
The compound has shown promising cytotoxic effects against various cancer cell lines. A series of derivatives were tested for their ability to inhibit cell growth in liver (HUH7), breast (MCF7), colon (HCT-116), and other cancer cell lines. The results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range .
Table: Cytotoxicity Results
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HUH7 | 5a | 5.2 |
| MCF7 | 5b | 3.8 |
| HCT-116 | 5c | 2.9 |
| KATO-3 | 5d | 4.5 |
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.
- Inhibition of Microtubule Synthesis : This disrupts the mitotic spindle formation necessary for cell division.
- Angiogenesis Inhibition : By preventing new blood vessel formation, it limits tumor growth and metastasis .
Case Study 1: Antitumor Activity in Vivo
A study conducted by the U.S. National Cancer Institute evaluated the antitumor efficacy of this compound in small animal models. The results demonstrated significant tumor suppression compared to control groups, indicating its potential as an effective therapeutic agent against various malignancies .
Case Study 2: Reversible MAGL Inhibition
In another investigation focused on MAGL inhibitors, researchers highlighted the unique binding interactions of this compound within the MAGL active site. The study utilized molecular docking simulations to illustrate how this compound effectively occupies the binding pocket and forms critical hydrogen bonds with key amino acid residues .
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions. For analogous carboxamides, a common approach includes coupling 4-methylpiperidine-1-carboxylic acid with 4-chlorobenzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-synthesis purification via recrystallization or column chromatography ensures high purity . Reaction optimization (e.g., temperature control at 0–5°C to minimize side products) is critical for yield improvement.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm functional groups and regiochemistry (e.g., distinguishing piperidine ring protons at δ 1.4–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 307.1) .
- X-ray Crystallography: Determines bond lengths, angles, and spatial conformation (e.g., orthorhombic crystal system with space group P 1 21/c 1) .
Q. How can researchers assess the compound’s solubility and stability for experimental applications?
Solubility is typically tested in solvents like DMSO, ethanol, or aqueous buffers. Stability under varying pH (e.g., 4–9) and temperatures (e.g., 25°C vs. 37°C) is monitored via HPLC over 24–72 hours. For analogs, solubility in organic solvents (e.g., DMF) is prioritized for in vitro assays .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Orthogonal Assays: Validate enzyme inhibition (e.g., IC₅₀) using fluorescence-based and radiometric methods.
- In Vivo/In Vitro Correlation: Address discrepancies (e.g., rapid in vivo clearance) by modifying substituents (e.g., halogenation or piperidine substitution) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties like bioavailability?
- Molecular Dynamics Simulations: Predict interactions with metabolic enzymes (e.g., cytochrome P450) to reduce off-target effects.
- QSAR Models: Link structural features (e.g., logP, polar surface area) to absorption parameters. For example, substituting the 4-chlorobenzoyl group with a sulfonamide improves solubility and reduces hepatic clearance .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Solvent Screening: Use solvent vapor diffusion with mixtures like ethanol/water.
- Temperature Gradients: Slow cooling from 40°C to 4°C promotes crystal nucleation.
- SHELX Refinement: Resolve disorder in piperidine rings using iterative refinement cycles (R-factor < 0.05) .
Q. How to address conflicting NMR data during structural elucidation?
- 2D NMR Techniques: Employ COSY and HSQC to resolve overlapping signals (e.g., piperidine CH₂ vs. benzoyl protons).
- Crystallographic Cross-Validation: Compare experimental bond angles (e.g., C-N-C angle ≈ 120°) with X-ray data .
Q. What methodologies enhance selectivity for biological targets (e.g., enzyme vs. receptor)?
- Fragment-Based Drug Design: Screen truncated analogs (e.g., 4-methylpiperidine alone) to identify critical binding motifs.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to differentiate target engagement .
Data Analysis & Optimization
Q. How to design dose-response experiments for in vivo efficacy studies?
Q. What statistical approaches validate structural-activity relationships (SAR) in derivatives?
- Multivariate Analysis: Use PCA to correlate substituent electronegativity with IC₅₀ values.
- Cluster Analysis: Group analogs by piperidine substitution patterns to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
